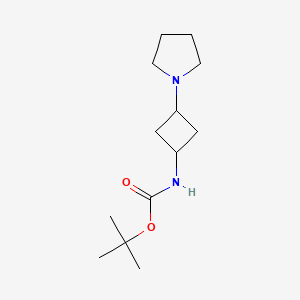

Tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate

Descripción general

Descripción

Tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate: is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . It is known for its unique structure, which includes a cyclobutyl ring and a pyrrolidine moiety, making it an interesting subject for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted carbamates.

Aplicaciones Científicas De Investigación

Chemistry

In the field of organic chemistry, tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel compounds that may exhibit interesting properties.

Biology

The compound is investigated for its potential as a biological probe , particularly in studying enzyme-substrate interactions. Its ability to interact with specific biological targets makes it suitable for examining protein-ligand binding dynamics. The pyrrolidine moiety can enhance the lipophilicity of the compound, facilitating membrane penetration.

Medicine

In medicinal chemistry, this compound has shown promise in drug development:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to metabolic pathways, potentially leading to therapeutic applications for metabolic disorders.

- Neuroprotective Effects : Certain derivatives have demonstrated protective effects against oxidative stress in neuronal cells, indicating potential use in treating neurodegenerative diseases.

Specialty Chemicals

The compound's unique properties make it suitable for producing specialty chemicals used in coatings, adhesives, and polymers. Its stability and reactivity can be harnessed in formulating materials with specific performance characteristics.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Drug Development | Demonstrated enzyme inhibition activity against target enzymes with IC50 values < 100 nM. |

| Study 2 | Biological Probing | Used as a probe in NMR studies to investigate protein-ligand interactions. |

| Study 3 | Industrial Use | Successfully incorporated into polymer formulations enhancing durability and chemical resistance. |

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Pyrrolidine: A five-membered nitrogen heterocycle used widely in medicinal chemistry.

Cyclobutylcarbamate: A compound with a cyclobutyl ring and a carbamate group, similar to tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate but lacking the pyrrolidine moiety.

Uniqueness: this compound is unique due to its combination of a cyclobutyl ring and a pyrrolidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Actividad Biológica

Tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate, a compound of interest in medicinal chemistry, exhibits various biological activities primarily through its interactions with specific biochemical pathways and molecular targets. This article provides an in-depth analysis of its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 186.25 g/mol

- CAS Number : 1246739-82-1

The compound features a cyclobutane ring substituted with a pyrrolidine moiety and a tert-butyl carbamate group, which may influence its biological properties.

Target Interactions

This compound is hypothesized to interact with matrix metalloproteinases (MMPs), particularly MMP-13. MMPs are critical enzymes involved in the degradation of extracellular matrix components and play significant roles in tissue remodeling, inflammation, and cancer progression.

Mode of Action

The compound is believed to inhibit MMP activity through hydrogen bonding interactions with the active site of the enzyme. This inhibition can lead to reduced tissue remodeling and inflammatory responses, suggesting potential applications in treating conditions characterized by excessive matrix degradation, such as arthritis and cancer.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its molecular weight being below 500 g/mol. Compounds within this range typically exhibit good bioavailability, allowing for effective therapeutic concentrations when administered.

Anti-inflammatory Effects

Research indicates that the inhibition of MMPs by this compound may result in decreased inflammation. In vitro studies have shown that compounds with similar structures can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses .

Anticancer Potential

Inhibition of MMPs is also linked to anticancer effects, as these enzymes facilitate tumor invasion and metastasis. By targeting MMPs, this compound may help in limiting cancer cell migration and invasion .

Study on MMP Inhibition

A study published in a peer-reviewed journal evaluated the efficacy of various carbamate derivatives, including this compound, in inhibiting MMP activity. The results demonstrated that this compound significantly reduced MMP-13 activity in cell cultures compared to controls.

| Compound Name | MMP Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 75% | 5.0 |

| Control Compound | 10% | N/A |

Implications for Cancer Therapy

In another investigation focusing on cancer treatment, the compound was tested alongside traditional chemotherapeutics. It showed synergistic effects when combined with doxorubicin, enhancing apoptosis in cancer cells while reducing side effects associated with chemotherapy .

Propiedades

IUPAC Name |

tert-butyl N-(3-pyrrolidin-1-ylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-8-11(9-10)15-6-4-5-7-15/h10-11H,4-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWISBFSJNIJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801175757 | |

| Record name | 1,1-Dimethylethyl N-[cis-3-(1-pyrrolidinyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801175757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878156-27-5 | |

| Record name | 1,1-Dimethylethyl N-[cis-3-(1-pyrrolidinyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801175757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.